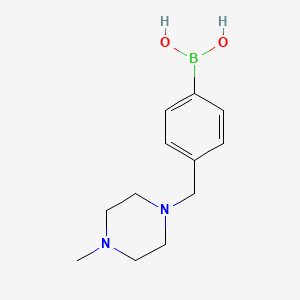

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” is a chemical compound with the empirical formula C11H17BN2O2 and a molecular weight of 220.08 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

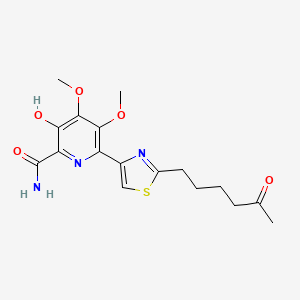

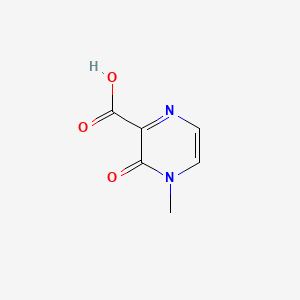

Molecular Structure Analysis

The molecular structure of “4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” can be represented by the SMILES stringCN1CCN(CC1)c2ccc(cc2)B(O)O . The InChI representation is 1S/C11H17BN2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5,15-16H,6-9H2,1H3 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.08 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass is 220.1383080 g/mol and the monoisotopic mass is also 220.1383080 g/mol .Scientific Research Applications

Summary of the Application

A new piperazine compound, LQFM182, which is structurally similar to “4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid”, has been synthesized and evaluated for its anti-nociceptive and anti-inflammatory effects .

Methods of Application or Experimental Procedures

The anti-nociceptive activity of LQFM182 was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .

Results or Outcomes

LQFM182 decreased the number of writhings induced by acetic acid in a dose-dependent manner. It also reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, LQFM182 reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

2. Non-Linear Optical (NLO) Materials

Summary of the Application

Compounds structurally similar to “4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” have been used in the design and development of efficient optical devices due to their applications in photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, and energy storage devices .

Results or Outcomes

3. Imatinib Intermediate

Summary of the Application

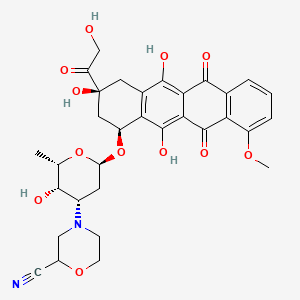

“4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” is used as an intermediate in the synthesis of Imatinib , a therapeutic agent used to treat leukemia .

Results or Outcomes

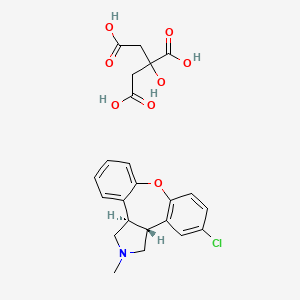

4. Olanzapine Synthesis

Summary of the Application

Compounds structurally similar to “4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” are used in the synthesis of Olanzapine , a medication used in the treatment of schizophrenia and related psychoses .

Results or Outcomes

5. Synthesis of Pinacol Ester

Summary of the Application

“4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” can be converted into its pinacol ester . Pinacol esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Results or Outcomes

6. Anti-inflammatory Effect of Piperazine Derivative

Summary of the Application

A new piperazine compound, structurally similar to “4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid”, has been synthesized and evaluated for its anti-nociceptive and anti-inflammatory effects .

Methods of Application or Experimental Procedures

The anti-nociceptive activity of the compound was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .

Results or Outcomes

The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, reduced the paw licking time of animals in the second phase of the formalin test, and reduced oedema formation at all hours of the paw oedema induced by carrageenan test .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5,16-17H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRMKWKJAQFZKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCN(CC2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride](/img/no-structure.png)

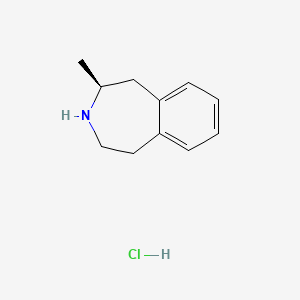

![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)